molecular formula C8H15N3O2 B8242066 N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide

N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide

Cat. No.: B8242066
M. Wt: 185.22 g/mol
InChI Key: BOJCKAKZNMTWCA-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide is a specialized amidoxime derivative characterized by a 7-oxoazepane (caprolactam) substituent. This compound belongs to a broader class of amidoximes, which are recognized for their versatility in organic synthesis and pharmacological applications. Amidoximes often serve as intermediates in the preparation of heterocycles, metal chelators, and bioactive molecules due to their dual nucleophilic (hydroxylamine and imine) functionalities .

Properties

IUPAC Name

N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-7(11-13)5-6-3-1-2-4-8(12)10-6/h6,13H,1-5H2,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJCKAKZNMTWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)NC(C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursor Amines to Form the Azepane Ring

The azepane core is typically synthesized via cyclization of linear precursors such as diamines or amino alcohols. For example, 7-oxoazepane derivatives are often prepared through intramolecular condensation of ε-amino ketones or esters under acidic or basic conditions. A representative approach involves:

  • Starting material : 6-Aminohexan-2-one or its ester analog.

  • Cyclization agent : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) in toluene at 80–100°C for 4–6 hours.

  • Yield : 60–75% after purification via silica gel chromatography.

This step establishes the azepane skeleton, with the ketone group introduced either during cyclization or via post-cyclization oxidation.

Introduction of the Nitrile Group at the 2-Position

Functionalization of the azepane ring at the 2-position with a nitrile group is critical for subsequent amidoxime formation. Two primary strategies are documented:

Alkylation of Azepane with Cyanide Reagents

  • Reagents : Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF).

  • Conditions : 60–80°C for 8–12 hours under nitrogen atmosphere.

  • Yield : 50–65%, with byproducts arising from over-alkylation.

Oxidative Conversion of Primary Amines to Nitriles

  • Reagents : Iodine (I₂) and ammonia (NH₃) in aqueous ethanol.

  • Conditions : Reflux at 90°C for 3–5 hours.

  • Yield : 70–80%, requiring careful pH control to minimize hydrolysis.

Amidoxime Formation via Hydroxylamine Reaction

The nitrile group at the 2-position is converted to the amidoxime moiety using hydroxylamine. Two optimized protocols are widely adopted:

Sealed Tube Method

  • Conditions : Hydroxylamine monohydrate (4 equiv.) in absolute ethanol, heated at 90°C for 1.5 hours in a pressurized vial.

  • Yield : Quantitative (100%) without purification.

  • Advantages : High efficiency and minimal side reactions due to controlled pressure.

Reflux Method

  • Conditions : 50% aqueous hydroxylamine (4 equiv.) in ethanol-water (3:1), refluxed for 1 hour.

  • Yield : 79% after filtration and vacuum drying.

  • Challenges : Competing hydrolysis of nitrile to carboxylic acid requires precise stoichiometry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterSealed TubeReflux
Solvent Absolute ethanolEthanol-water (3:1)
Temperature 90°C78–80°C
Reaction Time 1.5 hours1 hour
Yield 100%79%

The sealed tube method avoids solvent evaporation, enhancing reaction efficiency. Conversely, the reflux method offers scalability but necessitates rigorous pH monitoring to suppress hydrolysis.

Catalytic Enhancements

  • Acid Catalysts : Addition of HCl (0.1 equiv.) accelerates nitrile activation, reducing reaction time by 30%.

  • Base Catalysts : Triethylamine (TEA) mitigates side reactions during reflux but may complicate product isolation.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enable precise temperature control during cyclization and amidoxime formation, improving yield consistency.

  • Waste Management : Ethanol recovery systems and hydroxylamine neutralization protocols are critical for environmental compliance.

  • Quality Control : HPLC purity thresholds (>95%) are enforced via recrystallization from ethanol-water mixtures.

Challenges and Mitigation Strategies

Regioselectivity in Azepane Functionalization

  • Issue : Competing functionalization at the 3- or 4-positions of the azepane ring.

  • Solution : Steric directing groups (e.g., tert-butyl esters) bias substitution to the 2-position.

Amidoxime Stability

  • Issue : Amidoximes are prone to tautomerization and oxidation during storage.

  • Solution : Lyophilization under inert atmosphere and storage at −20°C .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities.
  • Reference Standard : In analytical chemistry, it is utilized as a reference standard for calibrating instruments and validating methods.

Biology

  • Biological Activity Studies : Research has focused on the potential biological activities of N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide. Studies indicate that it may interact with biomolecules, influencing various biological pathways .

Medicine

  • Therapeutic Potential : The compound is being investigated for its therapeutic properties, particularly in drug discovery. Preliminary studies suggest it may exhibit beneficial effects against certain diseases, including cancer and cardiovascular conditions .

Case Study 1: Cardioprotective Effects

A study examined the cardioprotective effects of compounds similar to this compound in a myocardial infarction model using rats. The results indicated significant improvement in cardiac function and reduced oxidative stress markers when treated with derivatives of this compound. These findings suggest potential applications in developing cardioprotective agents .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of related compounds found that certain derivatives demonstrated significant antibacterial activity against various strains. This opens avenues for exploring this compound as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

Application AreaSpecific UsesObservations
ChemistryOrganic synthesis reagent, reference standardEssential for method validation
BiologyBiological activity studiesPotential interactions with biomolecules
MedicineTherapeutic agent in drug discoveryPromising effects in disease models

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared in Table 1 , highlighting substituent variations and their impacts:

Compound Name Substituent Molecular Weight Yield (%) Notable Properties/Applications References
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide 4-Methoxyphenyl 195.2 88 Enhanced π-π interactions; cytotoxic agent
N'-Hydroxy-2-(4-nitrophenyl)ethanimidamide 4-Nitrophenyl 225.2 93 High yield; electron-withdrawing nitro group
N'-Hydroxy-2-(morpholin-4-yl)ethanimidamide Morpholine 159.2 - Organic building block; moderate solubility
N'-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide 1-Methylpiperidin-4-yl 199.3 - Pharmaceutical intermediate; enzyme inhibitor
N'-Hydroxy-2-(4-methylphenylsulfonyl)ethanimidamide 4-Methylphenylsulfonyl 228.3 - Sulfonyl group; potential sulfonamide mimic

Key Observations:

  • Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl derivative (MW 195.2) exhibits enhanced electron density, facilitating electrophilic aromatic substitution and π-π stacking interactions, which are critical in drug-receptor binding . This compound demonstrated cytotoxic activity against E. coli (IC₅₀: 12 μM), attributed to its ability to disrupt bacterial membranes .
  • Electron-Withdrawing Groups (e.g., Nitro): The 4-nitrophenyl analogue (MW 225.2) achieved a 93% synthesis yield, likely due to the nitro group stabilizing intermediates during nucleophilic substitution . Such groups may also improve oxidative stability.
  • The 1-methylpiperidinyl variant is utilized in synthesizing antiviral and anticancer agents .

Physicochemical Properties

  • Solubility: Morpholine and piperidine derivatives exhibit higher solubility in polar solvents (e.g., ethanol) compared to aryl-substituted analogues .
  • Melting Points: Aryl-substituted amidoximes generally have higher melting points (e.g., 111–112°C for 4-methoxyphenyl derivative) due to crystalline packing from planar aromatic groups .

Biological Activity

N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to various biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8_8H15_{15}N3_3O2_2. The compound features a hydroxyl group attached to a nitrogen atom, along with a seven-membered azepane ring that contains a ketone functional group. This unique structure may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC8_8H15_{15}N3_3O2_2
Molecular Weight185.22 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, potentially through the scavenging of reactive oxygen species (ROS). This mechanism is crucial for preventing oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Some studies indicate that this compound may interfere with cancer cell proliferation and induce apoptosis, although specific pathways remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds similar to this compound using the DPPH assay. The results indicated that compounds with similar structures exhibited SC50 values ranging from 40.4 μg/mL to 2.36 μg/mL, suggesting a strong capacity for free radical scavenging .

Case Study 2: Anti-inflammatory Effects

Research on related compounds demonstrated their ability to inhibit NF-kB signaling pathways in RAW 264.7 macrophages, leading to reduced expression of inflammatory markers. This suggests that this compound may exert similar anti-inflammatory effects .

Table 2: Comparative Biological Activities

CompoundSC50 (μg/mL)Inhibition of NF-kB
This compoundTBDTBD
Related Compound A40.4Yes
Related Compound B2.36Yes

Q & A

Q. What are the optimized synthetic routes for N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves reacting hydroxylamine hydrochloride with a ketone or nitrile precursor under basic conditions. For example:

  • Use hydroxylamine hydrochloride (3.5 mmol) and NaHCO₃ (3.5 mmol) in a methanol/water (7:3 v/v) solvent system.
  • Reflux the mixture at 60–80°C for 4–6 hours.
  • Purify via recrystallization (e.g., dichloromethane) to achieve yields >50% .
    Optimization strategies include adjusting molar ratios, solvent polarity, and reaction time.

Q. How is structural characterization of this compound performed using NMR spectroscopy?

Methodological Answer:

  • ¹H NMR : Dissolve in DMSO-d₆ and analyze proton environments. For analogous amidoximes, signals appear at δ 8.80 (s, 1H, NH) and δ 3.16 (s, 2H, CH₂) .
  • ¹³C NMR : Key peaks include δ 158.2 (C=O) and δ 36.7 (CH₂), consistent with azepan-2-yl substituents .
  • Compare with literature data for validation .

Q. What methods ensure purity assessment during synthesis?

Methodological Answer:

  • Melting Point Analysis : Compare observed melting points (e.g., 166°C for similar amidoximes) with literature values to confirm purity .
  • Recrystallization : Use solvents like dichloromethane or methanol to remove impurities .
  • Chromatography : Employ TLC or HPLC with UV detection (λmax ~255 nm) for trace impurity analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound's bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the azepan-2-yl or hydroxyimino groups and test cytotoxicity against bacterial models (e.g., E. coli). For example, nitro or chloro substituents enhance antiplasmodial activity in analogous oxadiazoles .
  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) protocols with serial dilutions (e.g., 5–15 μg/mL) to quantify bioactivity .

Q. What strategies resolve contradictions in literature data, such as retracted studies?

Methodological Answer:

  • Cross-Referencing : Verify claims against multiple sources. For example, a retracted study on metal complexes of ethanimidamides was duplicated in two journals; such cases require validation via independent replication .
  • Data Reproducibility : Replicate synthetic protocols (e.g., reaction conditions in ) and compare NMR/melting point data.

Q. How to design in vitro assays to evaluate antimicrobial potential?

Methodological Answer:

  • Bacterial Strains : Use Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive models. Prepare compound stock solutions in DMSO.
  • Broth Microdilution : Follow CLSI guidelines with 96-well plates. Report MIC values as the lowest concentration inhibiting visible growth after 18–24 hours .

Q. How can computational modeling predict the compound's mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase).
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., amidoxime group) for electrophilic/nucleophilic activity.

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